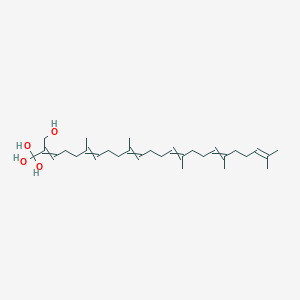
2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol is a complex organic compound belonging to the class of sesterterpenoids. These compounds are characterized by their structure, which consists of five consecutive isoprene units.
准备方法
The synthesis of 2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the following steps:
Formation of the Isoprene Units: The initial step involves the synthesis of isoprene units through methods such as the dehydrogenation of isoprene or the use of isoprene derivatives.
Assembly of the Sesterterpenoid Backbone: The isoprene units are then assembled into the sesterterpenoid backbone through a series of condensation reactions.
Industrial production methods for this compound may involve the use of biotechnological approaches, such as the fermentation of genetically engineered microorganisms capable of producing the desired sesterterpenoid structure.
化学反应分析
2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying sesterterpenoid chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
作用机制
The mechanism of action of 2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
相似化合物的比较
2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol can be compared with other similar sesterterpenoids, such as:
(4E,8E,12E,16E)-4,8,13,17,21-Pentamethyl-4,8,12,16,20-docosapentaenal: This compound has a similar backbone structure but differs in the functional groups attached.
(4e,8e,12z,16z)-N,N,4,8,13,17,21-Heptamethyldocosa-4,8,12,16,20-Pentaen-1-Amine: Another sesterterpenoid with a different set of functional groups and biological activities.
属性
分子式 |
C30H50O4 |
|---|---|
分子量 |
474.7 g/mol |
IUPAC 名称 |
2-(4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol |
InChI |
InChI=1S/C30H50O4/c1-24(2)13-9-16-27(5)19-10-17-25(3)14-7-8-15-26(4)18-11-20-28(6)21-12-22-29(23-31)30(32,33)34/h13-15,19-20,22,31-34H,7-12,16-18,21,23H2,1-6H3 |
InChI 键 |
IADHQFKVVDBWOY-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(CO)C(O)(O)O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


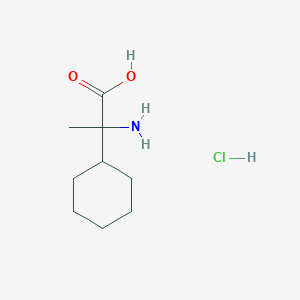
![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12436514.png)
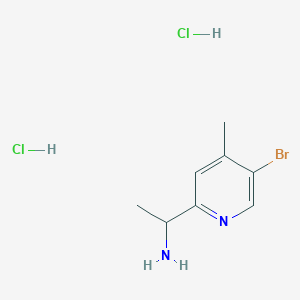

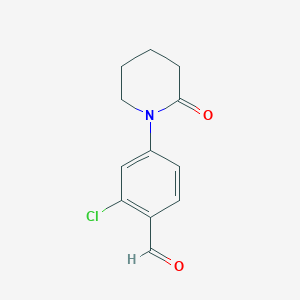
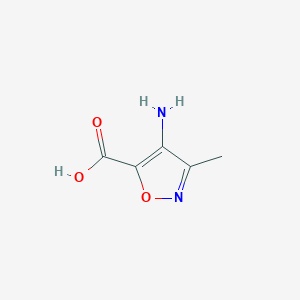
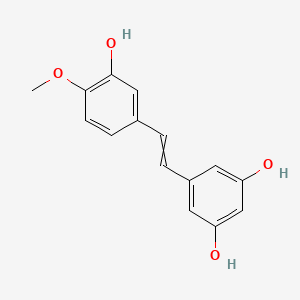
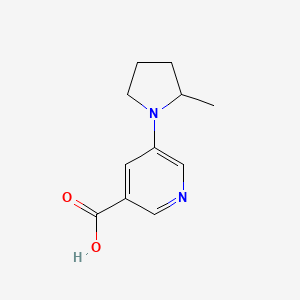
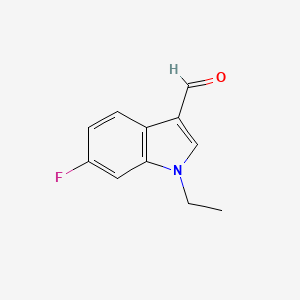
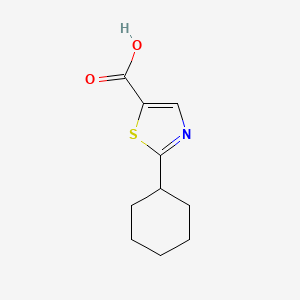
![2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride](/img/structure/B12436564.png)
![Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B12436585.png)
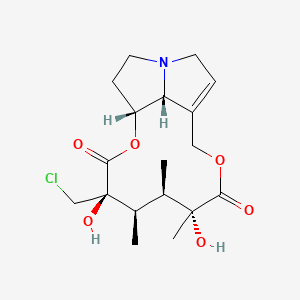
![(2S)-2-[(2S,3S,3aS,6R,7R,9bS)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12436593.png)
